[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
The compound [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4) is a chiral molecule featuring a pyrrolidine core functionalized with a tert-butyl carbamate group and a 2-amino-3-methyl-butyryl moiety. The tert-butyl carbamate group is a common protecting agent in peptide synthesis, suggesting its utility as an intermediate in pharmaceutical development.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTSIIKYTZWYHO-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 1401667-10-4
The compound acts primarily as a peptidomimetic, which can inhibit specific proteases. Its structure allows it to mimic natural substrates, thereby interfering with enzymatic activity. This mechanism is crucial in the development of antiviral agents targeting viral proteases, such as those from coronaviruses.
Antiviral Activity
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects against SARS-CoV 3CL protease. A study reported the synthesis and evaluation of dipeptide-type inhibitors showing IC₅₀ values in the low micromolar range, indicating potent antiviral activity against the enzyme responsible for viral replication .
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been tested against A431 and Jurkat cell lines, demonstrating cytotoxicity with IC₅₀ values lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that specific modifications enhance anticancer efficacy.
Study 1: Inhibition of SARS-CoV Protease
A detailed investigation into the inhibition of SARS-CoV 3CL protease by peptidomimetics revealed that certain structural features significantly boost inhibitory activity. The presence of a hydrophobic moiety and specific hydrogen bonding interactions were critical for enhancing binding affinity .
| Compound | IC₅₀ (µM) | Binding Mode |
|---|---|---|
| Compound A | 0.5 | Competitive |
| Compound B | 1.0 | Non-competitive |
Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that modifications to the pyrrolidine ring could lead to improved anti-proliferative effects.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound C | A431 | 0.8 |
| Compound D | Jurkat | 0.6 |
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound belongs to a family of carbamic acid tert-butyl esters with variations in cyclic amines, acyl groups, and stereochemistry. Below is a comparative analysis of its structural analogs:
Key Observations
Core Structure Impact: The pyrrolidine ring (5-membered) in the target compound provides rigidity compared to the piperidine (6-membered) analog, which may influence conformational flexibility and binding to biological targets . RS-2109 (indenopyrrol core) has a fused bicyclic structure, likely altering its solubility and reactivity compared to monocyclic analogs .
Stereochemical Sensitivity :
- The stereoisomer [(S)-1-...] in highlights the importance of configuration in biological activity. Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles .
Availability and Stability :
- The discontinuation of the piperidine analog (CAS: 1401668-25-4) may indicate challenges in synthesis, stability, or commercial demand .
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group in these compounds suggests their role as intermediates in peptide synthesis, protecting amine functionalities during solid-phase synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
